molecular formula C16H19NO4 B1524018 3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid CAS No. 288389-24-2

3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid

Cat. No.: B1524018
CAS No.: 288389-24-2
M. Wt: 289.33 g/mol
InChI Key: LRWBNNQCDMJJAK-UHFFFAOYSA-N
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Description

“3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid” is a chemical compound with the CAS Number: 288389-24-2 . It has a molecular weight of 289.33 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19) .

Scientific Research Applications

Synthesis and Characterization

  • A study by Patra, Merz, and Metzler-Nolte (2012) explored the synthesis of planar chiral carboxylic acid derivatives, including a compound closely related to 3-amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid. These derivatives were synthesized as part of research into bioorganometallics based on the antibiotic platensimycin, though they showed no significant antibacterial activity (Patra, Merz, & Metzler-Nolte, 2012).

Structural Studies

  • Li, Liang, and Tai (2009) conducted a study focusing on the crystal structure of a compound similar to this compound. Their research highlighted the importance of such structures in methylation, detoxification, and antioxidation, which are crucial in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

Hydrogen Bonding and Polymorphism

  • In 2022, Podjed and Modec explored the hydrogen bonding and polymorphism of amino alcohol salts with related structures. Their study contributed to the understanding of connectivity patterns and hydrogen bonding in compounds with functional groups similar to those in this compound (Podjed & Modec, 2022).

Medicinal Chemistry

  • Research by Riccardi et al. (2019) involved synthesizing new platinum complexes with an artificial amino acid similar in structure to this compound. This study provided insights into potential dual-action pharmaceuticals, combining metal centers with amino acid moieties for targeting RNA biomedical targets (Riccardi et al., 2019).

Antibacterial and Antifungal Applications

  • Aly and El-Mohdy (2015) investigated the modification of hydrogels through condensation with amino compounds, including structures related to this compound. Their findings have implications for developing new materials with enhanced antibacterial and antifungal properties for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,8-dimethoxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-20-14-5-3-4-10-8-15(21-2)11(7-13(10)14)6-12(9-17)16(18)19/h3-5,7-8,12H,6,9,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBNNQCDMJJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)CC(CN)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Reactant of Route 2
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Reactant of Route 3
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Reactant of Route 4
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Reactant of Route 5
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid
Reactant of Route 6
3-Amino-2-((3,8-dimethoxynaphthalen-2-yl)methyl)propanoic acid

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